molecular formula C17H14ClNO4S B2619281 methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291836-78-6

methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2619281
CAS RN: 1291836-78-6
M. Wt: 363.81
InChI Key: TVPADLPEMRPWIS-UHFFFAOYSA-N
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Description

“Methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a chemical compound, but there’s not much information available about it specifically .

Scientific Research Applications

Synthesis and Biological Activity

A series of potentially biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized, starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate. These compounds were evaluated for their antibacterial and DPPH radical scavenging activities, showcasing the chemical's versatility in creating biologically active derivatives M. Zia-ur-Rehman et al., 2009.

Structural Analysis

N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide structures were analyzed, revealing extensive intramolecular hydrogen bonds that stabilize their molecular structures. The heterocyclic thiazine rings in these structures adopt half-chair conformations, indicating the compound's potential for further chemical modifications and applications in materials science W. Siddiqui et al., 2008.

Antioxidant and Antimicrobial Studies

Novel derivatives prepared from methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate showed moderate superoxide scavenging activity and demonstrated activity against gram-positive bacterial strains and fungi. These findings highlight the compound's potential in developing new antimicrobial and antioxidant agents Matloob Ahmad et al., 2011.

Precursor for Antiosteoarthritis Agents

Methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide was synthesized from saccharin sodium salt and found to be a precursor for the synthesis of a new class of quaternary ammonium derivatives with potential antiosteoarthritis properties, showcasing its application in medicinal chemistry A. Vidal et al., 2006.

properties

IUPAC Name

methyl 4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c1-11-7-8-12(9-13(11)18)19-10-16(17(20)23-2)24(21,22)15-6-4-3-5-14(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPADLPEMRPWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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